Dual-colour generation from layered colloidal photonic crystals harnessing “core hatching” in double emulsions†
Journal of Materials Chemistry C Pub Date: 2019-05-04 DOI: 10.1039/C9TC01055F
Abstract
Colloidal photonic crystals (CPCs), which possess intrinsic colourization characteristics due to their internal periodic structure, have been extensively exploited for various optical applications. However, conventional droplet-based synthesis of CPCs has shown simple structure and mono-colour generating properties since they generally require a protective shell as the outermost confining layer, and the lattice spacing inside the CPCs is invariantly determined, which hinders further tunability for structural and optically responsive properties. To enhance the tunability for structural and optically responsive properties of CPCs, here, we present a means to induce a spontaneous core-hatching process of selectively removing the CPC-encapsulating oil layer in double emulsion droplets by harnessing interfacial instability. By virtue of the reinforced interconnectivity between colloidal polyvinylpyrrolidone (PVP)-decorated polystyrene (PS) nanoparticles, isolated CPCs can retain their structural integrity even without a protective outer shell. As a result, the hatched CPCs can be further re-ordered into a core–shell-like structure having dual internal spacings and dual-colour generation properties. PVP chains decorated on the PS nanoparticles dictate the lattice spacing not only through solvent swelling but also by imparting structural stability via formation of hydrogen bonds. Furthermore, the degree of hatching of CPCs can be modulated to either core–shell-like CPCs (complete hatching) or Janus-like CPCs (partial hatching). Therefore, the work presented here offers a new approach to create uniquely structured and multicoloured CPCs with stimulus responsiveness while fully utilizing the advantages of the double emulsion templating method.
![Graphical abstract: Dual-colour generation from layered colloidal photonic crystals harnessing “core hatching” in double emulsions](http://scimg.chem960.com/usr/1/C9TC01055F.jpg)
Recommended Literature
- [1] A highly selective and efficient single molecular FRET based sensor for ratiometric detection of Fe3+ ions†
- [2] Zirconium metal–organic cage decorated with squaramides imparts dual activation for chemical fixation of CO2 under mild conditions†
- [3] Formation of bimetallic dumbbell shaped particles with a hollow junction during galvanic replacement reaction†
- [4] Biomimetic silica formation: Analysis of the phosphate-induced self-assembly of polyamines
- [5] New series of soft materials based on ionic liquid–metal complexes for high-efficient electrolytes of dye-sensitized solar cells†
- [6] Direct measurement of oscillating behavior in Ar(3P) + CH3Cl → Ar + CH3Cl+ + e− ionization cross section by velocity and orientation angle selected collisions†
- [7] Statistical analysis of a lung cancer spectral histopathology (SHP) data set
- [8] An efficient and high-throughput electroporation microchip applicable for siRNA delivery†
- [9] Direct observation of the fourth MLCT triplet state in ruthenium(ii) tris(2,2′-bipyridine)
- [10] Crystallographic elucidation of an aluminium-bound amido Schiff base chemosensor: a selective turn-on fluorescent chemosensor for Al3+ ions†